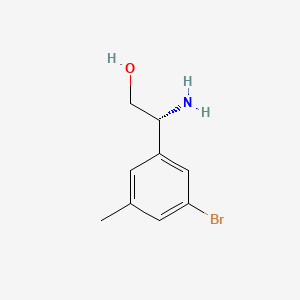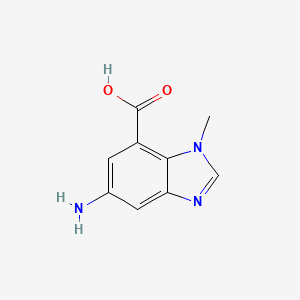
5-Amino-1-methyl-1H-benzimidazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carboxylic acid group attached to a benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1-methyl-1H-benzimidazole with suitable carboxylating agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzodiazole derivatives.
科学的研究の応用
5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: This compound shares a similar structure but has a pyrazole ring instead of a benzodiazole ring.
5-Amino-1-methyl-1H-benzimidazole-7-carboxylic acid: This compound is closely related and differs only by the position of the carboxylic acid group.
Uniqueness: 5-Amino-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
6-amino-3-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14/h2-4H,10H2,1H3,(H,13,14) |
InChIキー |
MRIBCQNOWJKIAP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=CC(=CC(=C21)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


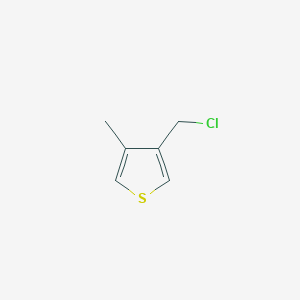
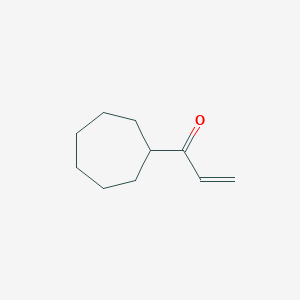

![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
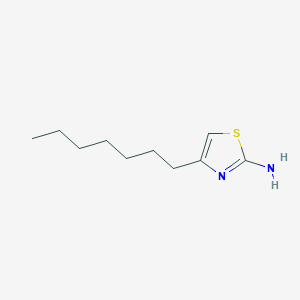
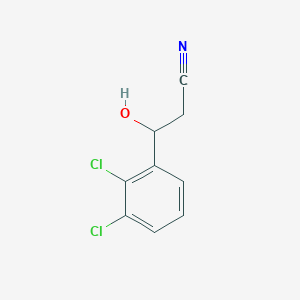
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
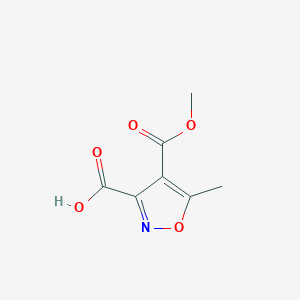
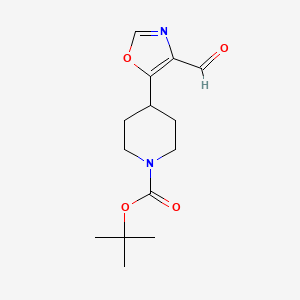
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
